5-Chloro-6-fluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
JTIRLLCPFMFDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)OC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 6 Fluoro 1,3 Benzoxazole and Its Analogues
Retrosynthetic Analysis and Strategic Precursor Selection for 1,3-Benzoxazole Core Construction
Retrosynthetic analysis of the 1,3-benzoxazole core reveals several key bond disconnections that inform the selection of strategic precursors. The most common and direct approach involves the formation of the oxazole (B20620) ring by cyclization. This strategy typically relies on the condensation of an o-aminophenol with a suitable one-carbon (C1) synthon. nih.govrsc.org
The primary disconnection is at the O1-C2 and N3-C2 bonds of the benzoxazole (B165842) ring. This leads to two principal precursors: an o-aminophenol and a carbonyl-containing compound or its equivalent. The choice of the carbonyl component is crucial as it ultimately introduces the substituent at the C2 position of the benzoxazole. nih.gov A variety of precursors can be employed, including aldehydes, carboxylic acids, acyl chlorides, esters, and even nitriles. mdpi.comnih.gov
For the synthesis of the parent 1,3-benzoxazole ring, a common retrosynthetic pathway is illustrated below:
Table 1: Retrosynthetic Analysis of the 1,3-Benzoxazole Core
| Target Molecule | Key Disconnections | Precursors |
| 1,3-Benzoxazole | O1-C2, N3-C2 | o-Aminophenol, Carbonyl Compound (e.g., Aldehyde, Carboxylic Acid) |
| 1,3-Benzoxazole | Intramolecular Cyclization | o-Hydroxyarylidene anilines |
A key precursor for the synthesis of 5-Chloro-6-fluoro-1,3-benzoxazole is 2-amino-4-chloro-5-fluorophenol (B2890978). The other precursor would be a source for the C2 carbon of the oxazole ring. The specific nature of this second precursor will dictate the substituent at the C2 position. For the unsubstituted parent compound, a formic acid equivalent is often used.
Investigation of Diverse Synthetic Routes to this compound
Conventional methods for the synthesis of benzoxazoles, including this compound, often involve multi-step sequences. ijpbs.com A prevalent strategy is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA). ijpbs.com The reaction of 2-amino-4-chloro-5-fluorophenol with formic acid in PPA would be a direct, albeit often harsh, method to obtain the target compound.
Another established multi-step approach involves the initial formation of a Schiff base (an o-hydroxyarylidene aniline) by reacting an o-aminophenol with an aldehyde. ijpbs.com This intermediate is then subjected to oxidative cyclization to yield the benzoxazole ring. ijpbs.com Various oxidizing agents can be employed for this transformation, including manganese(III) acetate (B1210297) and lead tetraacetate. ijpbs.com
Continuous flow technology has also been applied to the multi-step synthesis of highly functionalized benzoxazoles, offering precise temperature control and minimizing the formation of byproducts from unstable intermediates. acs.orgacs.orgnih.gov This method involves the base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization of 3-halo-N-acyl anilines, followed by an in-line electrophilic quench. acs.orgacs.orgnih.gov
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for benzoxazoles, aligning with the principles of green chemistry. These approaches focus on the use of catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation. ijpbs.comjetir.org
Catalysis plays a pivotal role in green benzoxazole synthesis. A variety of catalysts have been explored, including:
Reusable Acid Catalysts: Samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. organic-chemistry.orgchemicalbook.com
Nanocatalysts: Copper(II) oxide nanoparticles have been shown to effectively catalyze the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Fe(III)–Schiff base/SBA-15 and nano ceria (CeO2) have also been employed for the synthesis of 2-aryl-1,3-benzoxazoles. ijpbs.com
Ionic Liquids: Brønsted acidic ionic liquids have been utilized as efficient and recyclable catalysts for the condensation of o-aminophenols with aldehydes under solvent-free conditions. rsc.orgnih.gov Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used in solvent-free sonication methods. nih.govbohrium.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzoxazole formation. organic-chemistry.org Domino acylation-annulation reactions of 2-bromoanilines with acyl chlorides under microwave conditions, catalyzed by copper(I) iodide, provide a versatile route to benzoxazoles. organic-chemistry.org
Solvent-free reactions, often facilitated by grinding or sonication, offer a greener alternative to traditional solvent-based syntheses. rsc.orgbohrium.com The synthesis of benzoxazole derivatives has been achieved by grinding 2-aminophenol (B121084) and aromatic aldehydes with potassium-ferrocyanide under solvent-free conditions. rsc.org
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For catalytic reactions, the nature of the catalyst and its loading are critical. For instance, in copper-catalyzed cyclizations of o-haloanilides, the combination of CuI and 1,10-phenanthroline (B135089) as a ligand has been found to be optimal. organic-chemistry.org The reaction rate in these systems follows the order I > Br > Cl, indicating that oxidative addition is the rate-determining step. organic-chemistry.org
In the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using triflic anhydride, optimization of the solvent, temperature, and reactant ratios led to significantly improved yields. nih.gov Dichloromethane (B109758) (DCM) was identified as the optimal solvent, and the highest yields were achieved at room temperature with a specific ratio of the starting materials. nih.gov
The use of continuous flow reactors allows for precise control over reaction parameters, leading to enhanced yields and purity of the final product by minimizing the residence time of unstable intermediates. acs.orgacs.org
Table 2: Optimization of Reaction Conditions for Benzoxazole Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Findings |
| Condensation of o-aminophenol and aldehyde | Brønsted acidic ionic liquid gel | Solvent-free | 130 °C | High yield (98%) achieved in 5 hours. Catalyst is reusable. nih.govacs.org |
| Synthesis from tertiary amides and 2-aminophenols | Triflic anhydride/2-Fluoropyridine | Dichloromethane (DCM) | Room Temperature | Optimized conditions led to a 95% yield. nih.gov |
| Cyclization of o-haloanilides | CuI/1,10-phenanthroline | Not specified | Not specified | Optimal catalyst combination identified. organic-chemistry.org |
| Acceptorless Dehydrogenative Coupling | RuCl2(PPh3)3 | Toluene (B28343)/Dioxane | 180-215 °C | Milder conditions were achieved in dioxane. acs.org |
Preparation of Structurally Modified Analogues and Derivatives of this compound
The functionalization of the benzoxazole ring system allows for the generation of a diverse library of analogues with potentially new properties. Key strategies include introducing various substituents onto the benzene (B151609) ring and modifying the side-chain at the C2 position.
Substitution patterns on the benzene ring are typically introduced by starting with appropriately substituted o-aminophenols. For instance, to synthesize analogues of this compound with different halogen patterns or other functional groups, one would begin with the corresponding substituted 2-aminophenol.
Side-chain modifications at the C2 position are commonly achieved by varying the carbonyl precursor used in the condensation reaction. nih.gov Using different aldehydes, carboxylic acids, or acyl chlorides allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups at this position. mdpi.comorganic-chemistry.org
Direct C-H functionalization of the pre-formed benzoxazole ring at the C2 position is another powerful strategy. nih.gov This approach has been achieved using various catalytic systems, including palladium and copper catalysts, to introduce aryl, alkyl, and alkynyl groups. organic-chemistry.org For example, the direct C-H bond arylation of benzoxazoles with aryl chlorides can be catalyzed by an NHC-Pd(II)-Im complex. organic-chemistry.org
Furthermore, the benzoxazole ring itself can undergo ring-opening reactions under specific catalytic conditions, leading to highly functionalized benzene derivatives. acs.orgacs.orgresearchgate.net For example, treatment of benzoxazole with ethyl diazoacetate in the presence of a specific copper catalyst results in a complex molecule with newly formed amine, aldehyde, hydroxyl, and carboxylate functional groups. acs.org
Stereoselective Synthesis of Chiral Analogues (if applicable)
The development of stereoselective methods for the synthesis of chiral benzoxazole analogues is an emerging area of research, driven by the increasing demand for enantiomerically pure compounds in pharmacology and materials science. While the direct asymmetric synthesis of the this compound core with a chiral center on the ring is not well-documented, recent advances in asymmetric catalysis offer potential strategies for the preparation of chiral analogues.
A notable development is the use of chiral catalysts to induce enantioselectivity in reactions involving benzoxazole derivatives. For instance, an asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols with vinylarenes has been reported, catalyzed by a chiral vanadyl complex. acs.org This method allows for the introduction of a stereocenter adjacent to the benzoxazole moiety with good enantiocontrol. While this specific reaction does not create a chiral benzoxazole ring itself, it demonstrates the feasibility of employing chiral catalysts to functionalize benzoxazole derivatives in an enantioselective manner.
The general field of asymmetric catalysis for the synthesis of heterocyclic compounds is rapidly advancing. Chiral Brønsted acids and metal complexes with chiral ligands have been successfully employed in the enantioselective synthesis of various heterocyclic systems. google.com The application of such catalysts to the cyclization of prochiral 2-aminophenol derivatives or to the post-functionalization of the benzoxazole core represents a promising avenue for accessing chiral analogues of this compound.
The table below outlines a potential approach for the stereoselective synthesis of chiral benzoxazole analogues, based on recent literature.
| Method | Substrate | Catalyst | Product Type | Potential for Applicability | Reference |
| Asymmetric Radical-Type Alkoxy-Sulfenylation | 2-Thio-substituted this compound | Chiral Vanadyl Complex | Chiral benzoxazole derivative with a stereocenter in the side chain | High, for introducing chirality exocyclic to the benzoxazole ring. | acs.org |
| Enantioselective Cyclization | Prochiral 2-aminophenol derivative | Chiral Brønsted Acid or Metal Complex | Chiral benzoxazole with a stereocenter on the ring | Moderate, requires development of a specific catalytic system. | google.com |
It is important to note that the direct enantioselective synthesis of this compound itself remains a challenge and would likely require the development of a novel, highly specific catalytic system. The "if applicable" nature of this section reflects the current state of the art, where general principles of asymmetric catalysis can be extrapolated, but specific, tested examples for this particular molecule are not yet available in the scientific literature.
Comprehensive Structural and Electronic Characterization of 5 Chloro 6 Fluoro 1,3 Benzoxazole
Single-Crystal X-ray Diffraction Analysis for Elucidation of Solid-State Molecular Architecture
While a single-crystal X-ray diffraction study for 5-Chloro-6-fluoro-1,3-benzoxazole is not yet available in the published literature, valuable insights into its solid-state molecular architecture can be inferred from the analysis of closely related structures. For instance, the crystal structure of 2-Amino-5-chloro-1,3-benzoxazole reveals a planar molecular geometry. researchgate.net In this related compound, the molecule participates in a network of intermolecular interactions, including N—H⋯N hydrogen bonds that form dimers, and N—H⋯Cl interactions that create a two-dimensional network. researchgate.net
Based on this, it is anticipated that this compound would also adopt a largely planar conformation in the solid state. The crystal packing would likely be influenced by a combination of van der Waals forces and electrostatic interactions, including potential short contacts involving the chlorine and fluorine atoms. The planarity of the benzoxazole (B165842) ring system is a common feature in such derivatives. researchgate.net
Table 1: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | ~ 9.5 |
| b (Å) | ~ 3.8 |
| c (Å) | ~ 19.8 |
| β (°) | ~ 102 |
| V (ų) | ~ 690 |
Note: These values are hypothetical and extrapolated from the crystallographic data of 2-Amino-5-chloro-1,3-benzoxazole for illustrative purposes. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR would provide a comprehensive picture of its molecular structure in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbons directly bonded to the electronegative halogen atoms (C-5 and C-6) and the heteroatoms (C-2, C-3a, C-7a) would exhibit characteristic downfield shifts. Computational NMR studies on similar heterocyclic systems can aid in the precise assignment of these signals. mdpi.comipb.pt
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the chemical environment of the fluorine atom at the C-6 position. The coupling of the fluorine with adjacent protons would be observable in both the ¹H and ¹⁹F NMR spectra.
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. Solid-state NMR could provide insights into the molecular structure and packing in the solid phase, complementing the data from X-ray diffraction.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.1 | - |
| H-4 | ~7.5 | - |
| H-7 | ~7.6 | - |
| C-2 | - | ~152 |
| C-4 | - | ~110 |
| C-5 | - | ~125 (J(C-F) ~25 Hz) |
| C-6 | - | ~150 (J(C-F) ~250 Hz) |
| C-7 | - | ~112 |
| C-3a | - | ~142 |
Note: These are predicted values based on data from analogous benzoxazole derivatives and general principles of NMR spectroscopy. Actual values may vary. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides crucial information about the stability of the molecule and the nature of its constituent parts.
Upon electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for benzoxazoles involves the cleavage of the oxazole (B20620) ring. For this compound, potential fragmentation could include the loss of CO, HCN, or halogen radicals. The analysis of the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would further corroborate the presence of chlorine in the molecule and its fragments.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 173/175 | [M]⁺ |
| 145/147 | [M - CO]⁺ |
| 118/120 | [M - CO - HCN]⁺ |
| 138 | [M - Cl]⁺ |
Note: These are predicted fragmentation patterns based on the general fragmentation of benzoxazole systems.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectra of this compound would be characterized by several key absorption bands.
The C=N stretching vibration of the oxazole ring is expected to appear in the region of 1650-1590 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring would likely be observed around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Computational studies using Density Functional Theory (DFT) can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed bands.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1650-1590 | C=N stretching |
| 1500-1400 | Aromatic C=C stretching |
| 1250-1200 | Asymmetric C-O-C stretching |
| 1100-1000 | Symmetric C-O-C stretching |
| 800-700 | C-Cl stretching |
Note: These are predicted absorption ranges based on characteristic frequencies of functional groups in similar molecules. nih.gov
Conformational Analysis and Tautomerism Studies in Solution and Gas Phase
The benzoxazole ring system is inherently rigid and planar. Therefore, significant conformational flexibility in this compound is not expected. The primary focus of conformational analysis would be on the planarity of the fused ring system.
A more relevant phenomenon for benzoxazole derivatives is the potential for tautomerism, particularly in derivatives with a hydroxyl group, which can undergo excited-state intramolecular proton transfer (ESIPT). acs.orgacs.orgresearchgate.net While this compound itself does not possess a hydroxyl group for such a transfer, understanding the tautomeric possibilities is crucial for designing derivatives with specific photophysical properties. For the parent compound, the imine form is the stable tautomer. Theoretical studies can be employed to investigate the relative energies of any potential, less stable tautomeric forms. mdpi.com
Electronic Structure Analysis via UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like dichloromethane (B109758) is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. acs.org
The substitution of the benzoxazole ring with electron-withdrawing chloro and fluoro groups is likely to cause a slight blue shift (hypsochromic shift) in the absorption maxima compared to the unsubstituted benzoxazole. Upon excitation with UV light, the compound may exhibit fluorescence. The position and intensity of the emission band would be dependent on the solvent polarity and the nature of the excited state. For many benzoxazole derivatives, emission is observed in the blue or green region of the visible spectrum. acs.org
Table 5: Predicted Photophysical Properties of this compound
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λ_abs) | ~280 - 320 nm |
| Emission Maximum (λ_em) | ~350 - 450 nm |
Note: These values are estimations based on the photophysical data of related benzoxazole compounds. acs.org
Mechanistic Investigations into the Reactivity and Transformation Pathways of 5 Chloro 6 Fluoro 1,3 Benzoxazole
Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring
The benzoxazole ring is an aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing oxygen and nitrogen atoms in the oxazole (B20620) ring, coupled with the inductive effects of the chloro and fluoro substituents on the benzene (B151609) ring, deactivates the system towards electrophilic attack.
Nitration of the parent benzoxazole typically occurs at the 6-position. globalresearchonline.net For 5-Chloro-6-fluoro-1,3-benzoxazole, the directing effects of the existing halogens would further influence the position of any incoming electrophile. The chloro group is ortho-, para-directing, while the fluoro group is also ortho-, para-directing. Their combined deactivating and directing effects would likely make electrophilic substitution challenging and could lead to a mixture of products.
Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway, particularly for the displacement of the halogen substituents. The electron-withdrawing nature of the benzoxazole ring system would facilitate attack by nucleophiles. In a related compound, 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic substitution of the fluorine atoms by nitrogen-centered nucleophiles has been observed. nih.govacs.org This suggests that the chlorine and fluorine atoms on the benzene ring of this compound could potentially be displaced by strong nucleophiles, although the relative reactivity of the C-Cl versus the C-F bond would depend on the specific reaction conditions and the nature of the nucleophile. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride.
Cycloaddition Reactions Involving the 1,3-Benzoxazole Moiety
The 1,3-benzoxazole moiety can participate in cycloaddition reactions. For instance, a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been reported to yield benzopyrrolo-oxazolone products. nih.gov This type of reaction involves the benzoxazole acting as a 1,3-dipole precursor. It is conceivable that this compound could undergo similar cycloadditions, with the electronic nature of the halogen substituents potentially influencing the reaction rate and regioselectivity.
Furthermore, 1,3-dipolar cycloaddition reactions are a common method for constructing triazole rings linked to a benzoxazole core. acs.org While not directly involving the benzoxazole ring itself as the dipole, these reactions demonstrate the utility of the benzoxazole scaffold in building more complex heterocyclic systems.
Rearrangement Reactions and Their Mechanistic Elucidation
Rearrangement reactions involving the oxazole ring are known, such as the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. wikipedia.org This specific rearrangement involves the exchange of the acyl group at position 4 and the substituent at position 5.
Another relevant transformation is the thermal decomposition of benzoxazole, which has been shown to rearrange to o-hydroxybenzonitrile. acs.orgnih.gov Quantum chemical calculations have indicated that this process proceeds through a high-energy transition state involving the breaking of the C(2)-O(3) bond. acs.org It is plausible that this compound could undergo a similar thermal rearrangement, although the presence of the halogen substituents would likely alter the energy barriers and potentially open up alternative decomposition pathways.
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, thermodynamic properties for the parent benzoxazole have been determined through experimental methods such as combustion calorimetry and adiabatic heat-capacity calorimetry. capes.gov.brosti.govopennetzero.org These studies provide standard molar entropies, enthalpies, and Gibbs energies of formation. Such data for this compound would be crucial for understanding the feasibility and position of equilibrium for its potential reactions.
Kinetic studies on related systems, such as the nickel-catalyzed esterification of amides, have been performed to understand reaction mechanisms. acs.org Similar studies on reactions of this compound would be necessary to determine rate laws, activation parameters, and to elucidate detailed reaction mechanisms.
Investigation of Catalytic Reactions Promoted by or Involving this compound as a Ligand or Substrate
The use of benzoxazole derivatives as ligands in catalysis is an active area of research. For example, benzoxazole phenoxide ligands have been used to support Group IV metal catalysts for the ring-opening polymerization of lactide and ε-caprolactone. bohrium.comresearchgate.net Cobalt complexes with benzoxazole-containing ligands have also been investigated as photocatalysts for the degradation of organic dyes. mdpi.com
Given these precedents, this compound could potentially serve as a precursor for the synthesis of novel ligands. The electronic properties of the chloro and fluoro substituents could modulate the donor-acceptor properties of the resulting ligand, thereby influencing the catalytic activity of the corresponding metal complex.
As a substrate, this compound could be involved in various catalytic cross-coupling reactions. For instance, the direct C-H arylation of benzoxazoles with aryl chlorides has been achieved using a palladium catalyst. organic-chemistry.org The halogen atoms on the benzene ring of this compound would offer additional handles for cross-coupling reactions, allowing for the synthesis of more complex, functionalized benzoxazole derivatives.
Theoretical and Computational Chemistry Approaches for 5 Chloro 6 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Properties and Reactivity Prediction
No published data were found regarding quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 5-Chloro-6-fluoro-1,3-benzoxazole. Such studies on other benzoxazole (B165842) derivatives have been used to model molecular structures, calculate bond lengths and angles, and predict electronic properties. uni.lusemanticscholar.orgnih.gov
Molecular Orbital Analysis and Frontier Orbital Theory Applications
There is no available information on the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. This type of analysis is crucial for understanding the electronic transitions and reactivity of a molecule.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Specific predicted spectroscopic parameters (NMR, IR, UV-Vis) for this compound derived from computational methods are not documented in the available literature. For other related compounds, DFT has been used to calculate and help interpret experimental spectroscopic data. uni.lu
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
No studies detailing molecular dynamics simulations to understand the conformational landscape or interactions with solvents for this compound were identified. These simulations are valuable for exploring the dynamic behavior of molecules in various environments. uni.luchemspider.com
In Silico Molecular Docking Studies for Putative Biological Target Identification (Pre-clinical, Non-efficacy)
There are no published pre-clinical in silico molecular docking studies for this compound to identify potential biological targets. Such studies are common for other benzoxazole derivatives to predict their binding affinity to proteins and enzymes. bibliomed.orguni.lusemanticscholar.org
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights (Pre-clinical, Non-efficacy)
No QSPR or QSAR models that include this compound have been found. These models are typically developed for a series of related compounds to predict properties or biological activities based on their chemical structure. researchgate.netbiotech-asia.orgchemicalbook.com
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Computational studies predicting the reaction mechanisms or analyzing transition states for the synthesis or reactions of this compound are not available in the reviewed literature. Such predictions have been proposed for the general synthesis of substituted benzoxazoles. bibliomed.orgchemspider.com
Exploration of Biological Interactions and Mechanistic Insights of 5 Chloro 6 Fluoro 1,3 Benzoxazole in Vitro and Molecular Level Focus
In Vitro Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms
Research into the direct enzymatic interactions of 5-Chloro-6-fluoro-1,3-benzoxazole is an area of active investigation. While specific studies on this exact molecule are not extensively detailed in the public domain, the broader class of benzoxazole (B165842) and benzothiazole (B30560) derivatives has been evaluated for inhibitory activity against various enzymes. For instance, derivatives of 5-chloro-2-aryl benzo[d]thiazole have demonstrated potent in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Kinetic studies of these related compounds have revealed both competitive and non-competitive modes of inhibition. nih.gov Some benzoxazole derivatives have also been investigated as inhibitors of poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme crucial for DNA repair. nih.gov The inhibitory mechanism often involves the molecule binding to the catalytic domain of the enzyme, thereby blocking its normal function. nih.gov It is plausible that this compound could exhibit similar inhibitory activities, though direct experimental evidence is required for confirmation.
In Vitro Receptor Binding Affinity Studies and Ligand-Receptor Interaction Analysis
The ability of this compound to bind to specific cellular receptors is a key aspect of its potential biological activity. Studies on analogous benzoxazole-based compounds have shown that they can act as antagonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov These receptors are involved in the regulation of various cellular processes, including metabolism and inflammation. Molecular docking simulations of these benzoxazole derivatives have been employed to understand the putative binding modes within the ligand-binding domains of PPARα and PPARγ. nih.gov These computational models suggest that the benzoxazole core, along with its substituents, forms crucial interactions with amino acid residues in the receptor's binding pocket. The specific chloro and fluoro substituents on the 5- and 6-positions of the benzoxazole ring in this compound would likely influence its binding affinity and selectivity for various receptors.
Investigation of Cellular Pathway Modulation and Signal Transduction Effects in Cell Lines (Strictly in vitro)
The interaction of this compound with cellular targets can lead to the modulation of various signaling pathways. Research on related benzoxazole derivatives has demonstrated their capacity to influence key cellular processes. For example, certain benzoxazole compounds have been shown to induce a concentration-dependent activation of caspases, which are key mediators of apoptosis, or programmed cell death. nih.gov Furthermore, these compounds can cause cell-cycle arrest in cancer cell lines. nih.gov In the context of antifungal activity, some benzoxazole derivatives have been observed to perturb the total sterol content in Candida species, inhibit membrane transport processes, and affect mitochondrial respiration. nih.gov These findings indicate that benzoxazoles can interfere with fundamental cellular pathways, leading to their observed biological effects.
Analysis of Antiproliferative Activity against Various Cell Lines (in vitro cytotoxicity, not in vivo efficacy)
The in vitro antiproliferative activity of benzoxazole derivatives has been a significant area of research. A number of studies have reported the cytotoxic effects of various substituted benzoxazoles against a range of cancer cell lines. For instance, a series of benzoxazole-based amides and sulfonamides displayed antiproliferative activity in a panel of eight cancer cell lines, with particular potency observed in colorectal cancer cell lines such as HT-29 and HCT116. nih.gov Similarly, fluoro-substituted benzimidazole (B57391) derivatives, which share structural similarities with this compound, have shown significant antiproliferative activity against various cancer cell lines. researchgate.netacgpubs.org The presence and position of the fluorine atom on the benzazole ring have been noted to influence the cytotoxic potential of these compounds. acgpubs.org
Below is an interactive table summarizing the in vitro antiproliferative activity of selected benzoxazole and related heterocyclic compounds against various cell lines.
| Compound/Derivative | Cell Line(s) | Observed Effect | IC50/MIC Values |
| Benzoxazole-based amides/sulfonamides | HT-29, HCT116, and other cancer cell lines | Antiproliferative activity | Data not specified |
| 5-Chloro-2-aryl benzo[d]thiazole derivatives | Not specified | Non-cytotoxic in MTT assay | Not applicable |
| Fluoro-substituted benzimidazole derivatives | Various cancer cell lines | Significant antiproliferative activity | IC50 values vary depending on the specific derivative and cell line |
| Benzoxazole derivatives | Candida albicans, Candida glabrata | Antifungal activity | MIC values reported for specific derivatives |
Mechanistic Understanding of Molecular Targets and Their Perturbation by this compound
While direct studies on the molecular targets of this compound are limited, research on related compounds provides valuable insights. The benzoxazole scaffold has been identified as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. For instance, in silico and in vitro studies have suggested that benzoxazole derivatives can bind to and inhibit protein targets such as Akt and nuclear factor kappa B (NF-κB), which are involved in cancer cell proliferation and survival. researchgate.net As mentioned earlier, other identified molecular targets for benzoxazole derivatives include PPARα and PPARγ, as well as PARP-2. nih.govnih.gov In the realm of antifungal agents, benzoxazoles have been shown to interfere with ergosterol (B1671047) biosynthesis and disrupt membrane integrity in Candida species. nih.gov The specific combination of chloro and fluoro substituents in this compound is expected to modulate its interaction with these and potentially other molecular targets.
Emerging Applications of 5 Chloro 6 Fluoro 1,3 Benzoxazole Beyond Biological Contexts
Potential as a Building Block in Materials Science (e.g., Optoelectronics, Polymers)
The benzoxazole (B165842) core is a key component in various materials valued for their optical and electronic properties. nih.gov Benzoxazole derivatives are known to be fluorescent and are used as optical brighteners. wikipedia.org The incorporation of halogen atoms like chlorine and fluorine can further modulate these properties, making 5-Chloro-6-fluoro-1,3-benzoxazole a compound of interest for developing advanced materials.
Research on related benzoxazole derivatives has demonstrated their potential in creating materials with exceptional properties. For instance, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) exhibits remarkable mechanical flexibility and a high fluorescence quantum yield, making it suitable for flexible electronic devices and smart sensors. researchgate.net The introduction of fluorine into heterocyclic compounds is a well-established strategy to enhance properties for applications in polymer chemistry and advanced materials. nih.gov Fluorinated heterocycles often exhibit unique characteristics that can be beneficial for creating specialized polymers.
The potential applications of this compound in materials science are largely based on the properties observed in analogous compounds. The chloro and fluoro substituents can influence the electronic distribution within the molecule, potentially enhancing its utility in optoelectronic applications. These substitutions can also affect intermolecular interactions, which are crucial for the bulk properties of materials.
Table 1: Potential Contributions of this compound to Material Properties (Inferred from Analogs)
| Property | Potential Influence of this compound Moiety | Reference Compound Example |
| Fluorescence | The benzoxazole core is inherently fluorescent. The electron-withdrawing nature of chlorine and fluorine may shift emission wavelengths and enhance quantum yield. | 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) researchgate.net |
| Polymer Stability | Incorporation of fluorinated heterocycles can enhance thermal and chemical stability of polymers. | General findings on fluorinated heterocycles nih.gov |
| Optical Properties | The aromatic system and heteroatoms can be tailored for applications like optical brighteners or components in nonlinear optical (NLO) polymers. | Benzoxazole-based NLO derivatives google.com |
| Flexibility and Durability | Molecular stacking and intermolecular interactions influenced by substituents can lead to materials with unique mechanical properties. | BBON crystals researchgate.net |
Application in Analytical Chemistry as a Reagent or Sensor Component
The benzoxazole scaffold is a promising platform for the development of chemical sensors, particularly fluorescent chemosensors. mdpi.com The inherent fluorescence of many benzoxazole derivatives can be modulated by the presence of specific analytes, leading to a measurable signal. The design of such sensors often involves incorporating a binding unit for the target analyte and a signaling unit, which can be the benzoxazole fluorophore itself.
For example, a fluorescent macrocyclic chemosensor based on 1,3-bis(benzo[d]oxazol-2-yl)phenyl has been developed for the optical detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.com The coordination of the metal ion to the sensor molecule results in a change in fluorescence, allowing for sensitive and selective detection. Similarly, an optical chemical sensor using 1,4-bis(1,3-benzoxazoly-2)benzene (BBOB) has been successfully applied for the determination of ethacrynic acid. tandfonline.com
The this compound molecule, with its specific substitution pattern, could be a valuable building block for new analytical reagents or sensors. The chloro and fluoro groups can influence the electronic properties of the benzoxazole ring system, which in turn can affect its photophysical properties and its interactions with target analytes. While direct studies on this compound as a sensor are not available, the principles demonstrated with other benzoxazole derivatives suggest its potential in this area.
Table 2: Examples of Benzoxazole-Based Chemical Sensors
| Sensor Compound | Target Analyte | Principle of Detection | Reference |
| 1,3-bis(benzo[d]oxazol-2-yl)phenyl-based macrocycle | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) mediated fluorescence enhancement | mdpi.com |
| 1,4-bis(1,3-benzoxazoly-2)benzene (BBOB) | Ethacrynic acid | Fluorescence quenching | tandfonline.com |
| Poly[2-(2′-hydroxyphenyl)benzoxazole] | Fluoride (B91410) anion | Colorimetric change | capes.gov.br |
Role in Catalysis as a Ligand or Organocatalyst
For instance, benzoxazole phenoxide ligands have been used to support Group IV metal catalysts for the ring-opening polymerization of lactide and ε-caprolactone. bohrium.comresearchgate.net The steric and electronic properties of the benzoxazole ligand play a crucial role in controlling the polymerization process. Furthermore, cobalt complexes with benzoxazole-containing ligands have been shown to act as efficient heterogeneous photocatalysts for the degradation of organic dyes. mdpi.com
The concept of using the benzoxazole framework in organocatalysis is also gaining traction. Although direct examples involving this compound are not documented, the synthesis of benzoxazole-triazoles has been achieved through enolate-mediated organocatalytic cycloaddition. nih.gov This highlights the potential of the benzoxazole moiety to be part of a larger, catalytically active molecule. The electron-withdrawing properties of the chloro and fluoro substituents in this compound could influence the electronic environment of a catalytic center, thereby modulating its reactivity and selectivity.
Table 3: Benzoxazole Derivatives in Catalysis
| Catalytic System | Type of Catalysis | Application | Reference |
| Benzoxazole phenoxide ligand with Ti/Zr | Metal Catalysis | Ring-opening polymerization of lactide and ε-caprolactone | bohrium.comresearchgate.net |
| Co(II/III) complexes with benzoxazole ligands | Photocatalysis | Degradation of organic dyes | mdpi.com |
| Enolate-mediated synthesis of benzoxazole-triazoles | Organocatalysis | [3+2]-cycloaddition reactions | nih.gov |
Challenges and Future Directions in Research on 5 Chloro 6 Fluoro 1,3 Benzoxazole
Addressing Synthetic Challenges and Developing Novel, Efficient Routes
The synthesis of specifically substituted benzoxazoles like 5-Chloro-6-fluoro-1,3-benzoxazole is often a multi-step process that presents significant challenges. A primary difficulty lies in achieving the desired regioselective halogenation on the benzene (B151609) ring of the precursor molecules. Conventional synthetic protocols can be complex and may result in lower yields, necessitating extensive purification. nih.gov
For instance, the synthesis of related fluorinated benzoxazoles has involved initial nitration of a halogenated phenol, followed by piperazinylation, and finally, a one-pot in-situ reductive cyclization. nih.gov The initial nitration step itself can produce byproducts, requiring careful temperature control and purification to isolate the desired intermediate. nih.gov A common route to the benzoxazole (B165842) ring is the condensation of a 2-aminophenol (B121084) derivative with reagents like urea (B33335) or other carboxyl sources. nih.gov The challenge for the target compound would be the synthesis of the requisite 2-amino-4-chloro-5-fluorophenol (B2890978), a non-standard starting material.
Future research must focus on developing more direct and efficient synthetic strategies. This could involve:
Microwave-assisted synthesis: This technology has been shown to shorten reaction times and improve yields for other heterocyclic compounds. nih.gov
Novel catalytic systems: Exploring new catalysts for the cyclization step could lead to milder reaction conditions and higher efficiency.
Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, improving yield and safety for key synthetic steps.
Exploring Unprecedented Reactivity Patterns and Transformation Pathways
The benzoxazole ring is a stable aromatic system, but it can undergo various chemical transformations. globalresearchonline.net The electronic properties of the chlorine and fluorine atoms at the C5 and C6 positions significantly influence the reactivity of the this compound core. Both are electron-withdrawing groups, which generally deactivates the benzene ring towards electrophilic substitution but can direct substitution to specific positions.
Key areas for future exploration include:
Electrophilic Substitution: While deactivated, reactions like nitration and halogenation could be forced under harsh conditions. Investigating the regioselectivity of these reactions is crucial for creating more complex derivatives. For unsubstituted benzoxazole, nitration typically occurs at the C6-position. globalresearchonline.net The existing substituents on the target molecule will create a unique electronic environment dictating new outcomes.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens and the benzoxazole nitrogen may render the ring susceptible to SNAr reactions, allowing for the introduction of various nucleophiles.
Metal-catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination, proven effective for other heterocyclic systems, could be used to functionalize the chloro-substituent, opening pathways to a vast library of new analogues.
Ring Transformations: Investigating the stability of the oxazole (B20620) ring under various conditions (e.g., strong acids/bases, high temperatures) could reveal novel ring-opening or rearrangement pathways to different heterocyclic systems.
Advancements in Theoretical Modeling for Predictive Chemical and Biological Properties
In silico methods are indispensable for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis. Theoretical modeling can provide profound insights into the chemical behavior and biological potential of this compound.
Predictive Chemical Properties: Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure. This allows for the prediction of:
Molecular Geometry: Understanding bond lengths and angles, such as those determined for 2-amino-5-chloro-1,3-benzoxazole. researchgate.net
Reactivity Indices: Calculating parameters like electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.
Spectroscopic Properties: Predicting NMR and IR spectra can aid in the characterization of newly synthesized derivatives.
Predictive Biological Properties: Molecular docking is a powerful tool to predict how a molecule might interact with a biological target. By docking this compound and its virtual derivatives into the active sites of known drug targets, researchers can:
Estimate binding affinities and poses.
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Prioritize compounds for synthesis and biological screening.
For example, docking studies have been used to rationalize the inhibitory activity of indole-based analogues against Monoamine Oxidase B (MAO-B) and to design new α-glucosidase inhibitors. nih.govnih.gov This same approach can identify the most promising therapeutic targets for this compound.
| Modeling Technique | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reactive sites, spectroscopic data, and molecular geometry. |
| Molecular Docking | Simulation of binding to protein active sites. | Identification of potential biological targets and prediction of binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical analysis of chemical structure and biological activity. | Development of models to predict the activity of new derivatives. |
Identification of Novel Molecular Targets and Mechanistic Pathways for Biological Activity
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net The specific halogenation pattern of this compound suggests it could have unique interactions with biological targets.
Future research should aim to identify these targets through:
Phenotypic Screening: Testing the compound against a variety of cell lines (e.g., cancer cells, bacteria, fungi) to identify a biological effect.
Target-Based Screening: Evaluating the compound's activity against a panel of known enzymes and receptors, particularly those implicated in diseases and known to be modulated by other benzoxazole derivatives.
Potential Target Classes Based on Related Compounds:
| Target Class | Specific Example | Potential Therapeutic Area |
|---|---|---|
| Kinases | VEGFR2, CLK1 | Anticancer researchgate.net |
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases nih.gov |
| Structural Proteins | β-tubulin | Anticancer, Anthelmintic globalresearchonline.net |
| Bacterial/Fungal Enzymes | Various | Antimicrobial nih.govscienceopen.com |
Once a biological activity is confirmed, elucidating the mechanism of action is paramount. This involves follow-up studies such as enzymatic assays, western blotting, and other molecular biology techniques to confirm target engagement and understand the downstream cellular effects.
Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. Integrating HTS methodologies will be crucial for efficiently exploring the biological potential of this compound and its derivatives.
The process would involve:
Library Synthesis: Creating a focused library of derivatives based on the parent compound, varying substituents at different positions.
Primary Screening: Using an automated HTS platform to test the entire library in a primary assay (e.g., a cell viability assay for cancer, a bacterial growth inhibition assay).
Hit Confirmation and Dose-Response: Confirming the activity of initial "hits" and determining their potency (e.g., IC50 values) through serial dilutions. nih.gov
Secondary and Mechanistic Assays: Subjecting the confirmed hits to more specific assays to determine their mechanism of action. For example, if a compound shows antibacterial activity, it could be tested against a panel of specific bacterial enzymes.
This systematic approach, which has been successfully applied to screen for antimicrobial and anticancer agents among other heterocyclic compounds, enables the rapid identification of lead compounds and provides initial insights into their mechanisms. nih.govnih.gov
Development of Sustainable and Scalable Synthetic Strategies
For any promising compound to move from a laboratory curiosity to a viable therapeutic lead or commercial chemical, its synthesis must be both sustainable and scalable. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric amounts of catalysts, and large volumes of organic solvents, making them environmentally unfriendly and expensive to scale up.
Future research must prioritize green chemistry principles. For benzoxazole synthesis, this includes:
Sustainable Solvents: Replacing traditional solvents like DMF and toluene (B28343) with greener alternatives like ethanol (B145695) or developing reactions in deep eutectic solvents (DES). mdpi.com
Energy-Efficient Methods: Employing microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Catalysis: Developing highly efficient and recyclable catalysts (e.g., ZnO nanoparticles) can minimize waste and reduce costs. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
A comparison of synthetic methods for related benzoxazoles highlights the advantages of sustainable approaches:
| Method | Conditions | Advantages |
| Conventional | Reflux in organic solvent, several hours | Well-established procedures. |
| Microwave-Assisted | 5 minutes, 600 W, 30 °C | Rapid, high yields. mdpi.com |
| Ultrasound-Assisted | 5 minutes, 50 °C | Energy efficient, high yields. mdpi.com |
| Mechanochemical | 5 minutes, 14 Hz (ball milling) | Solvent-free, efficient. mdpi.com |
By focusing on these sustainable and scalable strategies, researchers can ensure that the future development of this compound and its derivatives is both economically viable and environmentally responsible.
Q & A
Q. What are the common synthetic routes for 5-Chloro-6-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted precursors. For example:
- Route 1: Refluxing 5-chloro-6-fluoro-2-aminophenol derivatives with carbonyl sources (e.g., ethyl chloroformate) in ethanol under acidic conditions .
- Route 2: Using TiCl₃OTf as a catalyst in ethanol at room temperature for benzoxazole formation, which can be adapted by substituting appropriate halogenated precursors .
- Route 3: Condensation reactions with hydrazine hydrate and HCl to introduce hydrazine derivatives at the 2-position . Optimization Tips: Adjust reaction time (3–4 hours for reflux), temperature (273–283 K for controlled additions), and solvent polarity (ethanol/methanol for recrystallization) to improve yield and purity .
| Method | Catalyst/Reagents | Conditions |
|---|---|---|
| Cyclization | Ethyl chloroformate, HCl | Reflux in ethanol, 3–4 hrs |
| TiCl₃OTf-mediated | TiCl₃OTf | RT, ethanol |
| Hydrazine functionalization | Hydrazine hydrate, HCl | Reflux, ethylene glycol |
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Aromatic protons appear as doublets in δ 7.65–7.90 ppm (integration 1H each), with substituent-dependent splitting (e.g., δ 2.59 ppm for CH₂ in ethyl groups) .
- IR Spectroscopy: Key peaks include C-O stretch (~1257 cm⁻¹), C=N (~1634 cm⁻¹), and C-Cl (~742 cm⁻¹) .
- Melting Point: Confirm purity via sharp melting points (e.g., 483–485 K for hydrazine derivatives) . Use TLC (silica gel, ethyl acetate:methanol:water = 10:1:1) to monitor reaction progress .
Q. What in vitro assays are suitable for assessing the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Zone of Inhibition: Use agar diffusion assays with standardized inoculum sizes (e.g., 10⁶ CFU/mL) .
- Control Compounds: Compare with ciprofloxacin or ampicillin to benchmark activity. Ensure derivatives are dissolved in DMSO (<1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular structure and intermolecular interactions of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from methanol yields colorless blocks (0.31 × 0.16 × 0.14 mm) suitable for single-crystal XRD .
- Key Parameters: Monoclinic space group P2₁/c with cell dimensions a = 11.1287 Å, b = 5.6641 Å, c = 13.3419 Å, β = 108.55° .
- Hydrogen Bonding: Intermolecular N–H⋯N interactions (2.8–3.0 Å) stabilize 2D networks, visualized using SHELX software . Table:
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N2–H1N2⋯N1 | 2.85 | 165 |
| N3–H2N3⋯N3 | 2.92 | 158 |
Q. What computational methods are employed to predict the reactivity and binding affinity of this compound with biological targets?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase). Score poses using binding energy (ΔG ≤ -7.0 kcal/mol suggests strong affinity) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How do structural modifications at the 2-position of the benzoxazole ring influence pharmacological activity?
Methodological Answer: Substituents at the 2-position significantly alter bioactivity:
- Electron-Withdrawing Groups (e.g., Cl): Enhance antimicrobial potency by increasing electrophilicity .
- Bulkier Groups (e.g., aryl): Improve anti-inflammatory activity via hydrophobic interactions with COX-2 . Table:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| -CH₂Cl | Moderate antimicrobial | Increased membrane permeability |
| -C₆H₄Cl (4-chlorophenyl) | Enhanced anti-inflammatory | COX-2 active site stabilization |
| -NH₂ | Low cytotoxicity | Reduced metabolic degradation |
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Purity Validation: Use TLC and melting point analysis to rule out impurities. For example, derivatives with >97% purity (HPLC) show consistent activity .
- Assay Standardization: Replicate assays under identical conditions (e.g., 37°C, pH 7.4 for bacterial cultures) .
- Structural Confirmation: Cross-verify via ¹H NMR and X-ray crystallography to ensure correct regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
